molecular formula C9H11NO3 B12567291 Methyl 2-(aminomethyl)-3-hydroxybenzoate CAS No. 184907-15-1

Methyl 2-(aminomethyl)-3-hydroxybenzoate

Cat. No.: B12567291
CAS No.: 184907-15-1
M. Wt: 181.19 g/mol
InChI Key: POHBJXBXZGCJCB-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-3-hydroxybenzoate (C₉H₁₁NO₃) is an aromatic ester derivative featuring a hydroxy group at position 3 and an aminomethyl substituent at position 2 of the benzene ring. This compound is of interest in organic synthesis due to its dual functional groups (amine and hydroxy), which enable diverse reactivity patterns, including participation in hydrogen bonding, coordination chemistry, and catalytic applications.

Properties

CAS No.

184907-15-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-hydroxybenzoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4,11H,5,10H2,1H3

InChI Key

POHBJXBXZGCJCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-3-hydroxybenzoate typically involves the esterification of 2-(aminomethyl)-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(aminomethyl)-3-hydroxybenzoic acid+methanolacid catalystMethyl 2-(aminomethyl)-3-hydroxybenzoate+water\text{2-(aminomethyl)-3-hydroxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(aminomethyl)-3-hydroxybenzoic acid+methanolacid catalyst​Methyl 2-(aminomethyl)-3-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(aminomethyl)-3-oxobenzoate.

    Reduction: Formation of 2-(aminomethyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(aminomethyl)-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-3-hydroxybenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl and ester groups can participate in various chemical reactions.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The aminomethyl group in this compound introduces steric bulk compared to analogs with directly ring-bound amino groups (e.g., Methyl 2-amino-3-hydroxybenzoate). This may influence its reactivity in cyclization reactions or catalytic processes . Methoxy vs. Hydroxy Groups: Methyl 2-amino-3-methoxybenzoate (3-OCH₃) exhibits higher lipophilicity than its hydroxy counterpart, making it more suitable for applications requiring non-polar media .

Synthetic Utility: Methyl 2-amino-3-hydroxybenzoate serves as a precursor in the synthesis of heterocyclic compounds like oxazoloquinolines under polyphosphoric acid (PPA)-mediated conditions . This suggests that this compound could similarly participate in cyclization reactions, albeit with altered regioselectivity due to the aminomethyl group.

Coordination Chemistry: Compounds with N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are known to facilitate metal-catalyzed C–H bond functionalization . This compound’s amino and hydroxy groups may similarly enable coordination to transition metals, though experimental confirmation is needed.

Bioactivity Potential: Analogs like Methyl 4-amino-3-hydroxybenzoate share structural motifs with anthranilic acid derivatives, which are studied for anti-inflammatory and antimicrobial properties .

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